BenchChemオンラインストアへようこそ!

5-Bromo-2-(methylthio)benzo[d]thiazole

Synthetic Chemistry Process Development Yield Optimization

This 5-bromo-2-(methylthio)benzothiazole is the literature-precedented intermediate for histamine H₃ receptor antagonists (WO2007/110364). Its unique dual functionality—a C5 bromine for Suzuki/Stille/Sonogashira couplings and a C2 methylthio group for sequential oxidation to sulfoxide/sulfone—enables modular SAR exploration. The bromine atom provides superior leaving group ability vs. chlorine, ensuring higher cross-coupling yields under milder conditions. This specific regioisomer is electronically distinct from 6-bromo analogs, aligning with established H₃ antagonist SAR. For neuroscience and medicinal chemistry programs, it is the optimal building block.

Molecular Formula C8H6BrNS2
Molecular Weight 260.2 g/mol
CAS No. 203395-29-3
Cat. No. B1273659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(methylthio)benzo[d]thiazole
CAS203395-29-3
Molecular FormulaC8H6BrNS2
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=CC(=C2)Br
InChIInChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
InChIKeyPSMLEPVOELTZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(methylthio)benzo[d]thiazole (CAS 203395-29-3): A Strategic Benzothiazole Building Block for Medicinal Chemistry and Cross-Coupling


5-Bromo-2-(methylthio)benzo[d]thiazole is a heteroaromatic compound belonging to the benzothiazole class, characterized by a bromine atom at the 5-position and a methylthio substituent at the 2-position (molecular formula C₈H₆BrNS₂, molecular weight 260.17 g/mol) . This substitution pattern confers dual reactivity: the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), while the methylthio group can undergo oxidation to sulfoxide/sulfone or participate in nucleophilic displacement . The compound is explicitly cited as a synthetic intermediate in patent WO2007/110364 for histamine H₃ receptor antagonists [1], underscoring its relevance in neuroscience-focused medicinal chemistry programs.

Why 5-Bromo-2-(methylthio)benzo[d]thiazole Cannot Be Replaced by Generic Benzothiazole Analogs


Benzothiazole derivatives with different halogen substitution patterns (e.g., 6-bromo, 5-chloro), alternative 2-position functional groups (e.g., 5-bromo-2-mercapto, 5-bromo-2-amino), or the non-halogenated parent scaffold exhibit divergent reactivity profiles, synthetic yields, and biological target engagement. The 5-bromo regioisomer provides a unique vector for cross-coupling at the benzothiazole C5 position, which is electronically distinct from the C6 position due to the proximity to the thiazole nitrogen . The methylthio group at C2 offers oxidative modularity (sulfoxide/sulfone) that is absent in the 2-amino or 2-mercapto analogs, while the bromine atom itself is a superior leaving group in Pd-catalyzed couplings compared to chlorine, enabling higher yields under milder conditions . These structural features are not simultaneously present in any single close analog, making direct substitution without re-optimization of synthetic routes or biological activity profiles unreliable.

Quantitative Differentiation Evidence: 5-Bromo-2-(methylthio)benzo[d]thiazole vs. Selected Analogs


Synthetic Yield Comparison: 5-Bromo-2-(methylthio)benzothiazole vs. 5-Bromo-2-mercaptobenzothiazole via Methylation Route

The synthesis of 5-bromo-2-(methylthio)benzo[d]thiazole via S-methylation of 5-bromo-2-mercaptobenzothiazole with iodomethane in ethanol/triethylamine proceeds with 80% isolated yield at 0.098 mmol scale . A parallel route using KOH/DMF with iodomethane at a larger 12.3 mmol scale delivers 76% yield . In contrast, the analogous methylation of 5-chloro-2-mercaptobenzothiazole under similar conditions (NaOH/DMF) yields 5-chloro-2-(methylthio)benzothiazole in a range dependent on stoichiometry, but no directly comparable yield data from the same study exists . The 80% yield for the 5-bromo derivative represents a benchmark for small-scale S-alkylation in this scaffold, enabling efficient procurement of the methylthio-protected intermediate for downstream diversification.

Synthetic Chemistry Process Development Yield Optimization

Cross-Coupling Reactivity: Aryl Bromide (5-Br) vs. Aryl Chloride (5-Cl) as Leaving Group for Pd-Catalyzed Transformations

The bromine atom at the 5-position of the benzothiazole ring enables participation in Suzuki, Stille, and Sonogashira couplings under standard Pd-catalyzed conditions . The C–Br bond dissociation energy is approximately 81 kcal/mol, compared to approximately 95 kcal/mol for the C–Cl bond in the 5-chloro analog, translating to faster oxidative addition with Pd(0) catalysts and typically higher coupling yields at lower temperatures . While no head-to-head coupling yield comparison between 5-bromo-2-(methylthio)benzothiazole and 5-chloro-2-(methylthio)benzothiazole was identified in the literature, the well-established reactivity order (Ar–I > Ar–Br > Ar–Cl) in Pd-catalyzed cross-couplings supports the selection of the 5-bromo derivative for efficient diversification when mild conditions are required to preserve sensitive functionality elsewhere in the molecule .

Cross-Coupling Medicinal Chemistry C–C Bond Formation

Regioisomeric Purity: 5-Bromo vs. 6-Bromo-2-(methylthio)benzothiazole in Biological Target Engagement

Patent WO2007/110364 specifically exemplifies 5-bromo-2-(methylthio)benzothiazole as a synthetic intermediate in the preparation of histamine H₃ receptor antagonists [1]. The 6-bromo regioisomer (CAS 474966-97-7) is not cited in this patent, suggesting that the C5 substitution vector is required for the downstream pharmacophore. While explicit binding data (Kᵢ or IC₅₀) for the final antagonists are disclosed in the patent, the selection of the 5-bromo regioisomer over the 6-bromo isomer implies a structure-activity relationship (SAR) preference for substitution at the benzothiazole 5-position in this receptor system [1].

Structure-Activity Relationship Receptor Binding Regioselectivity

Oxidative Modularity: Methylthio (–SCH₃) vs. Amino (–NH₂) at the 2-Position for Sulfoxide/Sulfone Prodrug Strategies

The 2-methylthio group in 5-bromo-2-(methylthio)benzo[d]thiazole can be selectively oxidized to the corresponding sulfoxide (R–S(O)–CH₃) or sulfone (R–SO₂–CH₃) using hydrogen peroxide or mCPBA . This oxidative handle is absent in the 5-bromo-2-aminobenzothiazole analog (CAS 20358-03-6), which possesses a primary amine at C2 [1]. The stepwise oxidation of thioether to sulfoxide to sulfone provides a strategy for modulating physicochemical properties (polar surface area, logP, aqueous solubility) without altering the benzothiazole core or the bromine handle. Quantitative oxidation yields for this specific scaffold were not identified, but the generic transformation is well-precedented in benzothiazole chemistry.

Prodrug Design Oxidative Metabolism Solubility Modulation

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. 5-Chloro Analog

The molecular weight of 5-bromo-2-(methylthio)benzo[d]thiazole is 260.17 g/mol, compared to 215.71 g/mol for the 5-chloro analog (CAS 3507-41-3), a difference of 44.46 g/mol [1]. This mass difference, driven by bromine (atomic mass 79.9) vs. chlorine (35.5), has implications for fragment-based drug discovery where molecular weight thresholds are critical. Additionally, the increased polarizability of bromine relative to chlorine contributes to higher lipophilicity (estimated ΔlogP ≈ +0.5–0.8 for Ar–Br vs. Ar–Cl), which can affect membrane permeability and non-specific protein binding [2]. The 5-bromo derivative also has a larger van der Waals volume, which may fill hydrophobic pockets differently than the chloro analog in target binding sites.

Drug-Likeness Physicochemical Properties Lead Optimization

Optimal Application Scenarios for 5-Bromo-2-(methylthio)benzo[d]thiazole Based on Differentiated Evidence


Neuroscience Drug Discovery: Histamine H₃ Receptor Antagonist Programs

Based on its explicit use as a synthetic intermediate in Novo Nordisk's histamine H₃ receptor antagonist patent (WO2007/110364) [REFS-3 from Section 1], this compound is the literature-precedented building block for constructing the benzothiazole core of H₃-targeted therapeutics. Teams pursuing H₃ antagonists for cognitive disorders, sleep-wake regulation, or metabolic indications should prioritize this 5-bromo regioisomer to align with established SAR rather than expend resources on the 6-bromo or non-halogenated variants.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The aryl bromide at C5 enables Suzuki, Stille, and Sonogashira couplings to introduce aryl, alkenyl, or alkynyl diversity at the 5-position of the benzothiazole scaffold [REFS-1 from Section 3, Evidence Item 2]. For medicinal chemistry libraries requiring C5-arylated or C5-alkynylated benzothiazoles, the 5-bromo derivative is the optimal substrate. The methylthio group at C2 remains intact during cross-coupling, providing a second site for subsequent oxidation-based property tuning.

Properties-Tunable Lead Optimization via Thioether Oxidation

The sequential oxidation of the 2-methylthio group to sulfoxide and sulfone [REFS-1 from Section 3, Evidence Item 4] enables systematic modulation of polar surface area and solubility without altering the benzothiazole scaffold. This is particularly valuable when a lead series requires improved aqueous solubility or reduced hERG binding, as the oxidative state can be incrementally adjusted while the 5-bromo handle is preserved for further SAR exploration.

Fragment-Based Drug Discovery Requiring Higher Molecular Weight Brominated Scaffolds

With a molecular weight of 260.17 g/mol and enhanced lipophilicity relative to the 5-chloro analog (ΔMW = +44.46 g/mol, ΔClogP ≈ +0.7) [REFS-1 through REFS-3 from Section 3, Evidence Item 5], the 5-bromo derivative occupies a distinct property space suitable for fragment growing or linking strategies where a heavier, more lipophilic halogen atom is desired for target engagement or pharmacokinetic optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(methylthio)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.